

A Comparative Spectroscopic Analysis of o-Phenetidine and Its Derivatives

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Compound of Interest

Compound Name: *o*-Phenetidine

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For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison with Supporting Experimental Data

This guide provides a detailed spectroscopic comparison of **o-phenetidine** and its derivatives, offering valuable insights for researchers and professionals in drug development and chemical analysis. By presenting key experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, alongside Mass Spectrometry (MS), this document facilitates a deeper understanding of the structural and electronic properties of these compounds.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **o-phenetidine** and a selection of its derivatives. These derivatives have been chosen to illustrate the effects of substitution on the spectral properties of the parent molecule.

¹H NMR Spectral Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules. The chemical shifts (δ) in ¹H NMR are indicative of the electronic environment of the protons.

Compound	Solvent	Chemical Shifts (δ , ppm)
o-Phenetidine	CDCl ₃	6.80-6.71 (m, 4H, Ar-H), 4.02 (q, 2H, -OCH ₂ -), 3.69 (s, 2H, -NH ₂), 1.40 (t, 3H, -CH ₃)[1]
p-Phenetidine	CDCl ₃	6.72 (d, 2H, Ar-H), 6.62 (d, 2H, Ar-H), 3.94 (q, 2H, -OCH ₂ -), 3.50 (s, 2H, -NH ₂), 1.36 (t, 3H, -CH ₃)[2]
o-Phenetidine HCl	-	Data not readily available in searched literature.
4-Chloro-o-phenylenediamine	CDCl ₃	6.65-6.50 (m, 3H, Ar-H), 3.55 (s, 4H, -NH ₂)[3]
4-Nitro-o-phenylenediamine	-	Data not readily available in searched literature for direct comparison.[4]

¹³C NMR Spectral Data

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule.

Compound	Solvent	Chemical Shifts (δ , ppm)
o-Phenetidine	CD ₃ CN	147.9, 137.9, 121.8, 119.5, 115.5, 112.4 (Ar-C), 64.1 (-OCH ₂ -), 15.2 (-CH ₃)[5]
p-Phenetidine	CDCl ₃	152.0, 139.8, 116.5, 115.8 (Ar-C), 64.2 (-OCH ₂ -), 15.3 (-CH ₃) [6]
o-Phenetidine HCl	-	Data not readily available in searched literature.
4-Chloro-o-phenylenediamine	-	Data not readily available in searched literature.
4-Nitro-o-phenylenediamine	-	Data not readily available in searched literature.

IR Spectral Data

Infrared (IR) spectroscopy is used to identify functional groups within a molecule based on their vibrational frequencies.

Compound	Technique	Key Absorptions (cm ⁻¹)
o-Phenetidine	Liquid Film	3440, 3360 (N-H stretch), 3050 (Ar C-H stretch), 2980, 2930 (Aliphatic C-H stretch), 1610 (N-H bend), 1510 (C=C stretch), 1250 (Ar-O stretch), 1040 (C-O stretch)[7][8]
p-Phenetidine	-	Data not readily available in a comparable format in searched literature.
o-Phenetidine HCl	-	Characteristic shifts expected for NH ₃ ⁺ group.[9]
Azo Dyes from o-phenetidine	-	Presence of a characteristic N=N stretching band.[7]
Schiff Bases from o-phenetidine	-	Presence of a characteristic C=N (imine) stretching band around 1640 cm ⁻¹ . [10]

UV-Vis Spectral Data

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about electronic transitions within a molecule.

Compound	Solvent	λ_{max} (nm)
Aniline (for comparison)	NMP	~340-355 (n- π)[8]
Azo Dyes from anilines	Various	400-700, specific λ_{max} depends on the structure and solvent.[11]
Schiff Bases from o-phenylenediamine	Various	~336-350 (π - π of azomethine group)[12]

Mass Spectrometry Data

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule.

Compound	Ionization Method	Key Fragments (m/z)
o-Phenetidine	GC-MS	137 (M ⁺), 108, 94, 80[13]
p-Phenetidine	GC-MS	137 (M ⁺), 109, 81, 53[14]
N-(2-thenylidene)-p-phenetidine	GC-MS	Data available, detailed fragments not specified.[15]

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility of spectroscopic data. Below are generalized procedures for the key analytical techniques discussed.

NMR Spectroscopy

Sample Preparation:

- Dissolve 5-10 mg of the purified **o-phenetidine** derivative in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[16]
- Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication.
- Filter the solution through a glass wool plug in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[17]
- Cap the NMR tube securely.

Data Acquisition (¹H NMR):

- Instrument: 300-600 MHz NMR spectrometer.[16]
- Temperature: 25 °C.[16]

- Number of Scans: 16-32 scans are typically sufficient for good signal-to-noise ratio.
- Relaxation Delay: 1-2 seconds.
- Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

FTIR Spectroscopy

Sample Preparation (Liquid Samples):

- Place a drop of the neat liquid **o-phenetidine** or its derivative onto a clean, dry salt plate (e.g., NaCl or KBr).[\[12\]](#)
- Place a second salt plate on top of the first to create a thin liquid film.
- Mount the plates in the spectrometer's sample holder.

Sample Preparation (Solid Samples - KBr Pellet):

- Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle.[\[3\]](#)
- Transfer the mixture to a pellet press and apply pressure to form a transparent or translucent pellet.
- Place the pellet in the sample holder for analysis.

Data Acquisition:

- Instrument: FTIR spectrometer.
- Spectral Range: 4000-400 cm^{-1} .[\[16\]](#)
- Resolution: 4 cm^{-1} .[\[16\]](#)
- Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.
[\[16\]](#)

- A background spectrum of the empty sample holder or clean ATR crystal is recorded and subtracted from the sample spectrum.^[16]

UV-Vis Spectrophotometry

Sample Preparation:

- Prepare a stock solution of the **o-phenetidine** derivative in a suitable UV-transparent solvent (e.g., ethanol, methanol, acetonitrile) of a known concentration.
- From the stock solution, prepare a series of dilutions to a concentration range that gives absorbance values between 0.1 and 1.0.

Data Acquisition:

- Instrument: Double-beam UV-Vis spectrophotometer.
- Wavelength Range: Typically 200-800 nm.
- Blank: Use the same solvent as used for the sample as a blank to zero the instrument.
- Measurement: Record the absorbance spectrum of the sample solution in a quartz cuvette. The wavelength of maximum absorbance (λ_{max}) is determined from the spectrum.

GC-MS Analysis

Sample Preparation:

- Prepare a dilute solution of the **o-phenetidine** derivative (e.g., 1 mg/mL) in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).

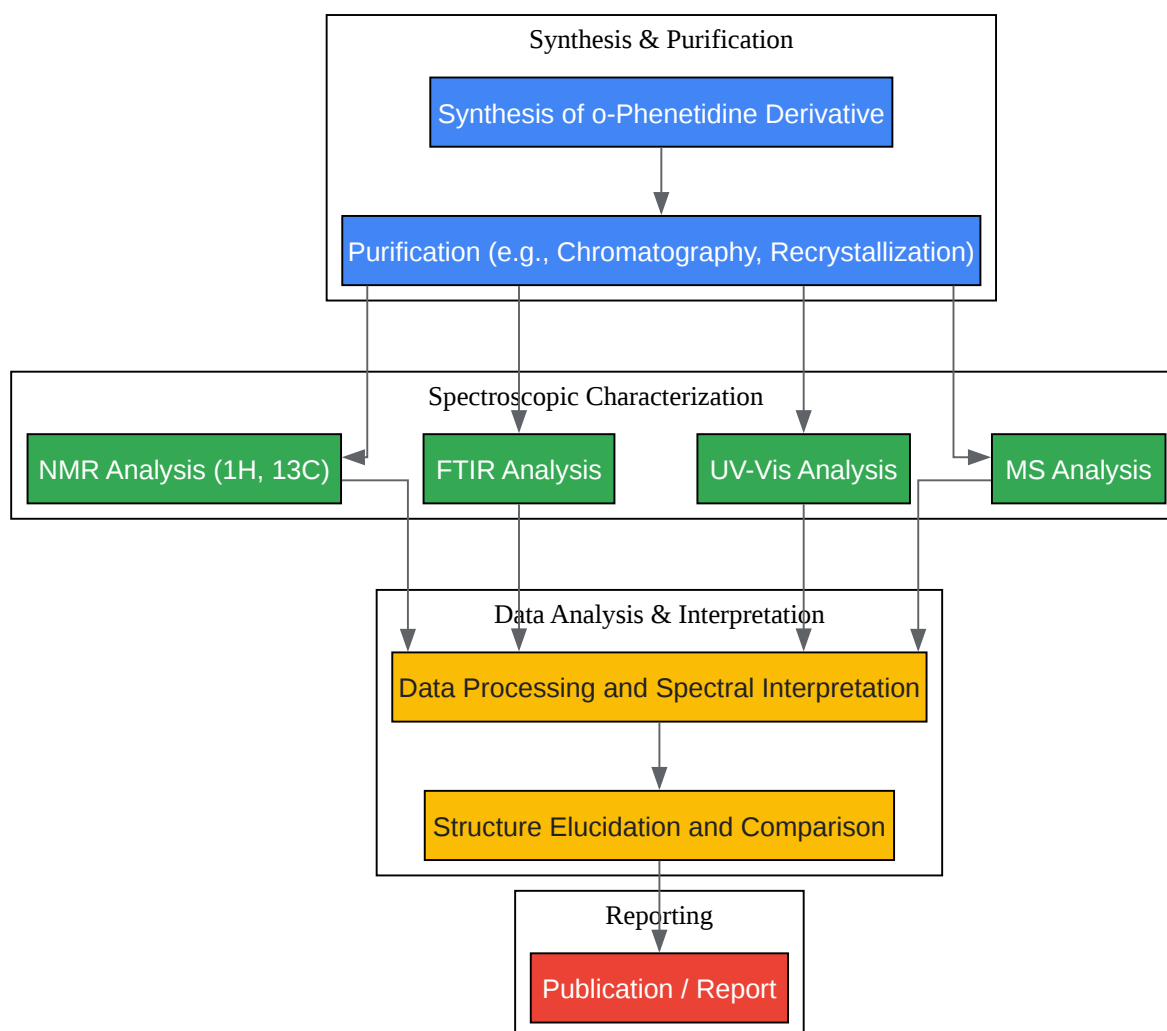
Instrumentation and Conditions:

- Gas Chromatograph: Equipped with a suitable capillary column (e.g., HP-5MS, 30m x 0.25mm x 0.25 μ m).
- Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
- Injector Temperature: 250 °C.

- Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp the temperature at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 280 °C).
- Mass Spectrometer:
 - Ionization Mode: Electron Impact (EI) at 70 eV.
 - Mass Range: Scan from a low to high m/z ratio (e.g., 40-500 amu).
 - Ion Source Temperature: 230 °C.

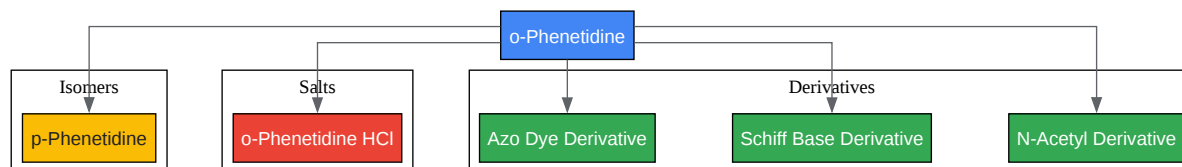
Visualizing Experimental Workflows and Molecular Relationships

The following diagrams, created using the DOT language, illustrate a typical experimental workflow for spectroscopic analysis and the structural relationships between **o-phenetidine** and its derivatives.



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Caption: Experimental workflow for the synthesis and spectroscopic characterization of **o-phenetidine** derivatives.



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Caption: Structural relationships between **o-phenetidine** and its common derivatives.

Conclusion

The spectroscopic data presented in this guide highlight the distinct features of **o-phenetidine** and its derivatives. Substituents on the aromatic ring and modifications to the amino group significantly influence the electronic environment, vibrational modes, and fragmentation patterns of the parent molecule. This comparative analysis, supported by detailed experimental protocols, serves as a valuable resource for the identification, characterization, and quality control of these important chemical entities in various scientific and industrial applications.

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